
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one is a chemical compound characterized by the presence of a 2,6-dichlorophenyl group attached to a hydroxybutanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable ketone under controlled conditions. The reaction is often catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation followed by a reduction step to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes.
類似化合物との比較
Similar Compounds
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one: shares similarities with other hydroxybutanone derivatives and chlorophenyl compounds.
Thyroid hormone analogs: These compounds have similar structural features and are used in the treatment of metabolic disorders.
ALK5 inhibitors: These compounds target similar pathways and are used in the treatment of various disorders.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
713508-64-6 |
|---|---|
分子式 |
C10H10Cl2O2 |
分子量 |
233.09 g/mol |
IUPAC名 |
(4R)-4-(2,6-dichlorophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(13)5-9(14)10-7(11)3-2-4-8(10)12/h2-4,9,14H,5H2,1H3/t9-/m1/s1 |
InChIキー |
WJNWRFPZLZALRU-SECBINFHSA-N |
異性体SMILES |
CC(=O)C[C@H](C1=C(C=CC=C1Cl)Cl)O |
正規SMILES |
CC(=O)CC(C1=C(C=CC=C1Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate](/img/structure/B15160881.png)
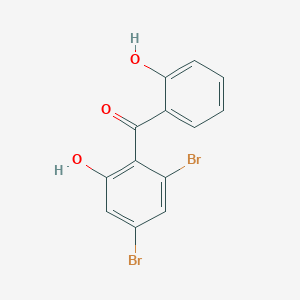
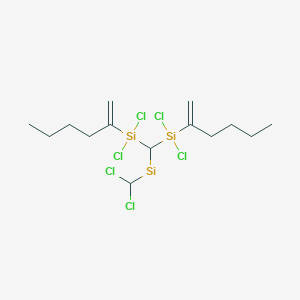
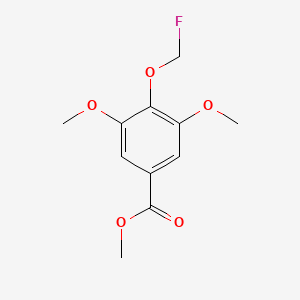
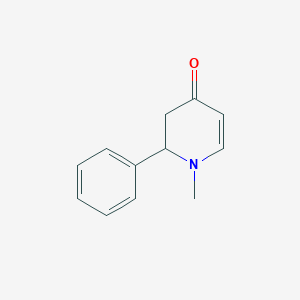
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)

![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

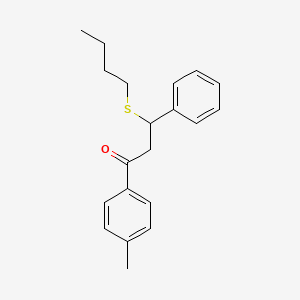
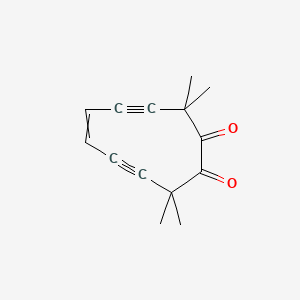
![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
